
4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol is an organic compound that features a bromothiophene moiety attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol typically involves the bromination of thiophene followed by a series of reactions to introduce the butanol moiety. One common method involves the use of 3-bromothiophene as a starting material, which undergoes a Grignard reaction with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 4-(2-Bromothiophen-3-yl)-3-methylbutan-2-one.
Reduction: Formation of 4-(2-Thiophen-3-yl)-3-methylbutan-2-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler compound with similar reactivity but lacking the butanol moiety.
4-(2-Thiophen-3-yl)-3-methylbutan-2-ol: A reduced form of the compound without the bromine atom.
Uniqueness
4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol is unique due to the presence of both a bromothiophene and a butanol moiety, which allows for a diverse range of chemical reactions and applications. Its structure provides a versatile platform for further functionalization and development of new materials .
Properties
Molecular Formula |
C9H13BrOS |
|---|---|
Molecular Weight |
249.17 g/mol |
IUPAC Name |
4-(2-bromothiophen-3-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H13BrOS/c1-6(7(2)11)5-8-3-4-12-9(8)10/h3-4,6-7,11H,5H2,1-2H3 |
InChI Key |
HYMUMMUBDCYMJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(SC=C1)Br)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13317408.png)

![{3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13317424.png)
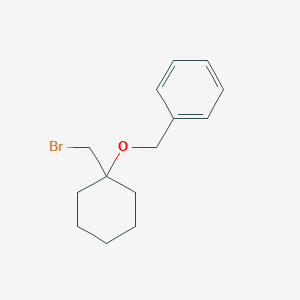
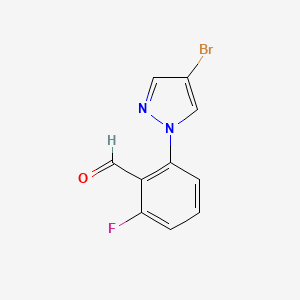
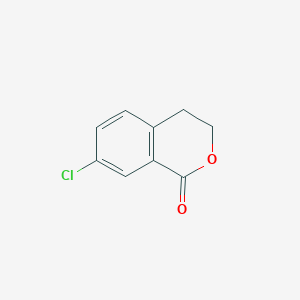
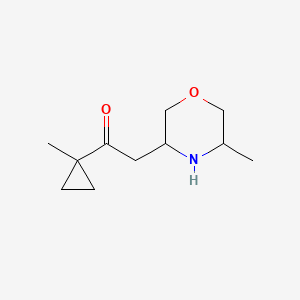
![3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13317453.png)
![2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one](/img/structure/B13317457.png)
![2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol](/img/structure/B13317458.png)
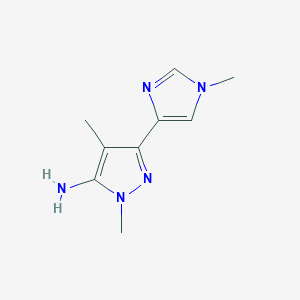

![3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13317478.png)

